2-(2-Ethylhexyloxy)-5-methoxystyrene

Catalog No.
S1800876
CAS No.
138184-36-8
M.F
C51H72O6X2
M. Wt
781.124
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethylhexyloxy)-5-methoxystyrene

CAS Number

138184-36-8

Product Name

2-(2-Ethylhexyloxy)-5-methoxystyrene

IUPAC Name

2-ethenyl-1-(2-ethylhexoxy)-4-methoxybenzene

Molecular Formula

C51H72O6X2

Molecular Weight

781.124

InChI

InChI=1S/C17H26O2/c1-5-8-9-14(6-2)13-19-17-11-10-16(18-4)12-15(17)7-3/h7,10-12,14H,3,5-6,8-9,13H2,1-2,4H3

SMILES

CCCCC(CC)COC1=C(C=C(C=C1)OC)C=C
  • Organic Light-Emitting Diodes (OLEDs): MEH-PPV is one of the first polymers to be demonstrated as a light-emitting material in OLEDs []. Research continues to improve the efficiency and color range of OLEDs based on MEH-PPV and related conjugated polymers [].
  • Organic Photovoltaics (OPVs): MEH-PPV is being studied for its potential use in OPVs, which are devices that convert light energy into electrical energy. Research is focused on improving the power conversion efficiency of OPVs using MEH-PPV and other conjugated polymers [].
  • Organic Field-Effect Transistors (OFETs): OFETs are transistors made from organic materials, and MEH-PPV is one of the materials being studied for this application. Research is directed at improving the charge transport properties of MEH-PPV and other conjugated polymers for use in OFETs [].

2-(2-Ethylhexyloxy)-5-methoxystyrene is an organic compound characterized by its distinctive structure, which features a methoxy group and an ethylhexyloxy substituent on a styrene backbone. This compound is notable for its potential applications in materials science, particularly in the development of polymers and resins. Its molecular formula is C${15}$H${22}$O$_{2}$, and it exhibits properties that make it suitable for various

MEH-PPV's primary mechanism of action is related to its semiconducting properties. The conjugated π-electron system allows for charge carriers (electrons or holes) to move along the polymer backbone. This property makes MEH-PPV useful in various applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [, ].

In OLEDs, MEH-PPV can inject and transport holes, contributing to the electroluminescent process that generates light. In OPVs, MEH-PPV can absorb light and generate excitons (bound electron-hole pairs) that can dissociate to create free charge carriers, contributing to the photovoltaic effect of converting light into electricity [].

Typical of styrenic compounds:

  • Polymerization: This compound can undergo polymerization to form poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene), which is significant for creating conductive polymers used in organic electronics .
  • Wittig Reaction: It can be involved in Wittig reactions, allowing the formation of alkenes from carbonyl compounds, thus expanding its utility in synthetic organic chemistry .
  • Electrophilic Aromatic Substitution: The presence of the methoxy group enhances the reactivity of the aromatic ring towards electrophiles, making it amenable to various substitution reactions .

The synthesis of 2-(2-Ethylhexyloxy)-5-methoxystyrene can be achieved through several methods:

  • Direct Alkylation: This method involves the alkylation of 5-methoxystyrene with 2-ethylhexanol using a suitable base to form the desired ether.
  • Wittig Reaction: Utilizing phosphonium salts derived from 5-methoxystyrene can yield this compound when reacted with appropriate aldehydes or ketones .
  • Polymerization Techniques: The compound can also be synthesized through polymerization methods, where styrenic monomers are polymerized under controlled conditions to yield high molecular weight polymers containing this structure .

2-(2-Ethylhexyloxy)-5-methoxystyrene has various applications:

  • Organic Electronics: It is used in the production of conductive polymers for applications in organic light-emitting diodes (OLEDs) and solar cells.
  • Coatings and Resins: Its properties make it suitable for formulating high-performance coatings and resins that require durability and chemical resistance.
  • Pharmaceuticals: Potential applications in drug delivery systems due to its biocompatibility and ability to modify drug release profiles .

Interaction studies involving 2-(2-Ethylhexyloxy)-5-methoxystyrene often focus on its behavior in polymer matrices or its interactions with biological molecules. For example:

  • Polymer Blends: Studies have shown that blending this compound with other polymers can enhance mechanical properties and thermal stability.
  • Biological Interactions: Investigations into its interaction with cellular components suggest potential pathways for therapeutic applications, although more research is needed to elucidate specific mechanisms .

Several compounds share structural similarities with 2-(2-Ethylhexyloxy)-5-methoxystyrene. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Attributes
5-MethoxystyreneMethoxy group on a styrene backboneCommon precursor for various derivatives
2-Ethylhexyl methacrylateEthylhexyl group attached to a methacrylate unitUsed extensively in polymer chemistry
Poly(3-hexylthiophene)Thiophene-based polymerNotable for excellent electronic properties
Poly(9,9-dioctylfluorene)Fluorene-based polymerHigh photoluminescence efficiency

The uniqueness of 2-(2-Ethylhexyloxy)-5-methoxystyrene lies in its combination of an ethylhexyloxy group and a methoxy substituent, which enhances solubility and processability compared to other similar compounds. This structural feature allows it to perform effectively in diverse applications ranging from electronics to pharmaceuticals .

Dates

Modify: 2023-11-23

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